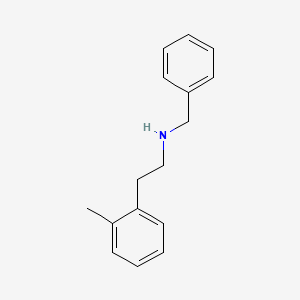
N-Benzyl-2-(2-methylphenyl)-1-ethanamine
Descripción general
Descripción
N-Benzyl-2-(2-methylphenyl)-1-ethanamine is a useful research compound. Its molecular formula is C16H19N and its molecular weight is 225.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analytical Characterization in Drug Testing
Analytical Characterization of Hallucinogenic Derivatives : N-Benzyl-2-(2-methylphenyl)-1-ethanamine derivatives have been identified in hallucinogenic substances. Extensive analytical methods including gas chromatography, liquid chromatography-mass spectrometry, Fourier transform infrared spectroscopy, and nuclear magnetic resonance have been used to unequivocally identify the active components of these substances. These analytical techniques are crucial for determining the exact masses, chemical formulas, and structural elucidation of these compounds (Zuba & Sekuła, 2013).
Identification and Quantification in Severe Intoxication Cases : High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) has been developed and utilized to detect and quantify the presence of this compound derivatives in serum and urine in cases of severe intoxication. This method serves as a crucial tool in clinical toxicology to measure these compounds in biological samples (Poklis et al., 2014).
Forensic Analysis and Substance Detection
- Forensic Analysis of NBOMe and Analogues : Gas chromatography-mass spectrometry analysis of derivatized NBOMe compounds, including those similar to this compound, provides a valuable tool for routine forensic analysis. The derivatization process allows for the determination of molecular masses and observation of characteristic fragmentation patterns, aiding in the identification of new psychoactive substances in crime laboratories (Lum, Brophy, & Hibbert, 2016).
Ligand Design and Supramolecular Interactions
- Design of Heteroscorpionates Ligands : this compound derivatives have been used in the successful design and synthesis of new bis(pyrazolyl)ethanamine ligands. These ligands coordinate to metal centers and form complexes that organize into noncovalent networks in solid states, driven by N-H...pi, C-H...pi interactions, and hydrogen bonds. These are crucial for studying supramolecular interactions in chemistry and material sciences (Reger et al., 2006).
Development of Antifungal Agents
- Synthesis of Antifungal Compounds : Chiral benzyl amine derivatives of this compound have been synthesized and characterized for their in vitro antifungal activity. These derivatives exhibit promising activity against human pathogens such as Cryptococcus neoformans, Trichophyton mentagrophytes, and Trichophyton rubrum. The activity of these compounds sheds light on potential new antifungal treatments and the importance of chemical structure in therapeutic effectiveness (Thvedt et al., 2013).
Propiedades
IUPAC Name |
N-benzyl-2-(2-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-14-7-5-6-10-16(14)11-12-17-13-15-8-3-2-4-9-15/h2-10,17H,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVZFDFLJDKUDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(Isopentyloxy)benzyl]-3-isopropoxyaniline](/img/structure/B1385236.png)
![3-Isopropoxy-N-[4-(phenethyloxy)benzyl]aniline](/img/structure/B1385237.png)
![3,4-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline](/img/structure/B1385239.png)
![2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385241.png)
![Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-YL]acetate](/img/structure/B1385242.png)
![7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1385243.png)


![1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1385250.png)
![[4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385251.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-1-naphthalenamine](/img/structure/B1385255.png)
![2-Isopropoxy-N-[2-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1385256.png)
